molecular formula C14H14O B1608917 (2'-Methyl-[1,1'-biphenyl]-3-yl)methanol CAS No. 76350-85-1

(2'-Methyl-[1,1'-biphenyl]-3-yl)methanol

Cat. No.: B1608917
CAS No.: 76350-85-1
M. Wt: 198.26 g/mol
InChI Key: CEHQWCFLTWFAOL-UHFFFAOYSA-N
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Description

(2’-Methyl-[1,1’-biphenyl]-3-yl)methanol is an organic compound characterized by a biphenyl structure with a methyl group at the 2’ position and a methanol group at the 3 position

Scientific Research Applications

(2’-Methyl-[1,1’-biphenyl]-3-yl)methanol has several applications in scientific research:

Chemical Reactions Analysis

Types of Reactions

(2’-Methyl-[1,1’-biphenyl]-3-yl)methanol undergoes various types of chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The compound can be reduced to form a corresponding alkane.

    Substitution: The hydroxyl group can be substituted with halogens or other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Halogenation can be achieved using reagents like thionyl chloride (SOCl₂) or phosphorus tribromide (PBr₃).

Major Products Formed

    Oxidation: Formation of 2’-methyl-[1,1’-biphenyl]-3-carbaldehyde.

    Reduction: Formation of 2’-methyl-[1,1’-biphenyl]-3-ylmethane.

    Substitution: Formation of 2’-methyl-[1,1’-biphenyl]-3-yl halides.

Mechanism of Action

The mechanism of action of (2’-Methyl-[1,1’-biphenyl]-3-yl)methanol involves its interaction with specific molecular targets and pathways. The hydroxyl group can form hydrogen bonds with biological molecules, influencing their structure and function. Additionally, the biphenyl structure allows for π-π interactions with aromatic residues in proteins, potentially affecting their activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This detailed overview provides a comprehensive understanding of (2’-Methyl-[1,1’-biphenyl]-3-yl)methanol, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

Properties

IUPAC Name

[3-(2-methylphenyl)phenyl]methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14O/c1-11-5-2-3-8-14(11)13-7-4-6-12(9-13)10-15/h2-9,15H,10H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CEHQWCFLTWFAOL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1C2=CC=CC(=C2)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00362655
Record name (2'-Methyl[1,1'-biphenyl]-3-yl)methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00362655
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

198.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

76350-85-1
Record name (2'-Methyl[1,1'-biphenyl]-3-yl)methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00362655
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

3-(2-Methylphenyl)benzyl alcohol was prepared as follows: Under a nitrogen atmosphere a stirred mixture of magnesium turnings (3.0 g, 0.12 mole) and 10 ml of 1,2-dibromoethane in 100 ml of dry tetrahydrofuran was heated to 30°. To the stirred mixture was added dropwise 4,5-dihydro-4,4-dimethyl-2-(3-bromophenyl)oxazole (26.9 g, 0.11 mole) in 50 ml of dry tetrahydrofuran. Upon complete addition, the reaction mixture was heated at reflux for 1.5 hours. The so-prepared Grignard reagent was cooled, placed in a dropping funnel, and added dropwise at 0° to a stirred solution of 2-bromotoluene (18.1 g, 0.11 mole) and 0.5 g of bis(1,3-diphenylphosphino)propanenickel(II) chromate in 150 ml of dry tetrahydrofuran. The temperature of the reaction mixture was maintained at 0° throughout the addition. Upon complete addition, the temperature was allowed to rise to 15°, and the reaction mixture was stirred for 16 hours, then heated under reflux for approximately 24 hours. The reaction mixture was cooled and poured into 500 ml of water. The resultant emulsion was broken by pouring small amounts of the mixture into 1000 ml portions of water. Each portion was extracted with two 200 ml portions of toluene. The combined toluene extracts were evaporated under reduced pressure to afford 25 g of oily residue. The combined water layers were divided into three parts, and to each part was added 10 ml of 6 N hydrochloric acid. Each part was extracted with toluene. The combined extracts were evaporated under reduced pressure to give an additional 8.8 g of oily residue. The residues were combined and impurities removed by distillation using a Kugelrohr distilling system. The residue was purified by column chromatography on silica gel, producing 4,5-dihydro-4,4-dimethyl-2-[(2'-methyl[1,1'biphenyl]-3-yl)oxazole (7.2 g).
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Name
Quantity
500 mL
Type
solvent
Reaction Step Two
Quantity
3 g
Type
reactant
Reaction Step Three
Quantity
10 mL
Type
reactant
Reaction Step Three
Quantity
100 mL
Type
solvent
Reaction Step Three
Quantity
26.9 g
Type
reactant
Reaction Step Four
Quantity
50 mL
Type
solvent
Reaction Step Four
[Compound]
Name
Grignard reagent
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Quantity
18.1 g
Type
reactant
Reaction Step Six
[Compound]
Name
bis(1,3-diphenylphosphino)propanenickel(II) chromate
Quantity
0.5 g
Type
reactant
Reaction Step Six
Quantity
150 mL
Type
solvent
Reaction Step Six

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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